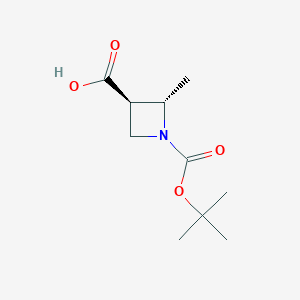
trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid: is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a white to yellow solid and is known for its stability and reactivity, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid typically involves the reaction of an azetidine derivative with di-tert-butyl dicarbonate under basic conditions . This reaction is carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process is monitored closely to maintain consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by water radical cations.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions are possible, particularly involving the tert-butoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Water radical cations are used for oxidation reactions.
Reduction: Specific reducing agents can be employed, though these reactions are less frequently studied.
Substitution: Various nucleophiles can be used to substitute the tert-butoxycarbonyl group under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations .
Scientific Research Applications
Chemistry: In chemistry, trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various synthetic pathways .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, providing valuable insights into biochemical processes .
Medicine: In medicine, trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is explored for its potential therapeutic applications. It is used in the development of novel drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable asset in industrial applications .
Mechanism of Action
The mechanism of action of trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group plays a crucial role in its reactivity, allowing it to undergo various chemical transformations. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid: shares similarities with other azetidine derivatives, such as 1-t-Butoxycarbonyl-3-methyl-azetidine-2-carboxylic acid and 1-t-Butoxycarbonyl-2,3-dimethyl-azetidine-4-carboxylic acid.
Uniqueness: What sets trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid apart is its specific molecular structure, which provides unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXXUWWAQCAPNM-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Calix[6]quinone](/img/structure/B6292416.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)





![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B6292484.png)


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
